Anabasine hydrochloride
Description
Historical Context and Discovery of Anabasine (B190304) Hydrochloride
Early Isolation and Identification from Botanical Sources
Anabasine was first described in 1929 by A.P. Orekhov, who isolated it from the plant Anabasis aphylla, a shrub indigenous to Central Asia. nih.govoup.com This plant was found to contain approximately 2% total alkaloids, including anabasine, methylanabasine, and lupinine. govinfo.gov Subsequently, anabasine was also identified in other botanical sources, most notably in the tree tobacco plant (Nicotiana glauca) and as a minor alkaloid in the common tobacco plant (Nicotiana tabacum). nih.govwikipedia.orgncats.io The initial isolation from Anabasis aphylla marked the beginning of scientific interest in this compound. nih.gov Interestingly, anabasine was synthesized in a laboratory by C. R. Smith in 1929 before it was found in nature. govinfo.gov Smith named the synthetic compound "neonicotine" due to its structural similarity to nicotine (B1678760). govinfo.gov
Evolution of Research Perspectives on Anabasine Hydrochloride
Initial research into anabasine was largely driven by its insecticidal properties, which were found to be comparable to nicotine. nih.gov An aqueous solution containing 40% sulfates of the total alkaloids from Anabasis aphylla, with anabasine as the primary component, was developed for agricultural use. nih.gov Over time, the focus of research expanded beyond its use as a pesticide. Scientists began to investigate its pharmacological effects, recognizing its action as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. nih.govwikipedia.org This led to studies exploring its potential in various therapeutic areas and as a biomarker for tobacco use, given its presence in tobacco smoke. wikipedia.orglktlabs.com More recent research has delved into its specific interactions with nAChR subtypes and its potential applications in neuropharmacology. rndsystems.com
Chemical Classification and Structural Features of this compound
Anabasine as a Pyridine (B92270) and Piperidine (B6355638) Alkaloid
Anabasine is classified as a pyridine and piperidine alkaloid. nih.govwikipedia.org Its chemical structure consists of a pyridine ring substituted at the 3-position with a piperidine ring at the 2-position. nih.gov This fundamental structure is the basis for its chemical properties and biological activity. The presence of the basic nitrogen atoms in both the pyridine and piperidine rings allows it to form salts, such as this compound, which is more stable and water-soluble than the free base. lktlabs.comnih.gov
Table 1: Chemical Properties of Anabasine and this compound
| Property | Anabasine | This compound |
|---|---|---|
| Molecular Formula | C10H14N2 nih.gov | C10H14N2 · HCl lktlabs.comscbt.com |
| Molecular Weight | 162.23 g/mol nih.gov | 198.7 g/mol scbt.com |
| CAS Number | 13078-04-1 nih.gov | 15251-47-5 lktlabs.comscbt.com |
| Appearance | Colorless to yellow viscous liquid govinfo.gov | White to off-white solid alfa-chemistry.com |
| IUPAC Name | 3-(piperidin-2-yl)pyridine nih.gov | 3-(piperidin-2-yl)pyridine;hydrochloride lktlabs.com |
Structural Relationship to Other Nicotinic Alkaloids
Anabasine is a structural isomer of nicotine, another well-known nicotinic alkaloid. wikipedia.orglktlabs.com Both compounds share a pyridine ring, but differ in the structure of the second nitrogen-containing ring. While nicotine has a pyrrolidine (B122466) ring, anabasine possesses a piperidine ring. researchgate.net This seemingly minor difference in the saturated heterocyclic ring contributes to variations in their pharmacological profiles and binding affinities for different nAChR subtypes. mdpi.com Anabasine is also structurally related to other minor tobacco alkaloids like anatabine (B1667383), differing only in the position of a double bond within the six-membered ring. mdpi.com Another related compound is anabaseine (B15009), which has an imine bond within the piperidine ring structure. mdpi.com
Significance of this compound in Modern Scientific Inquiry
This compound continues to be a compound of significant interest in modern scientific research for several reasons. wikipedia.orglktlabs.com Its role as a potent agonist at nicotinic acetylcholine receptors makes it a valuable tool for studying the cholinergic system. scbt.com Researchers utilize this compound to investigate the function and pharmacology of nAChRs, particularly the α7 and α4β2 subtypes, which are implicated in various neurological processes and disorders. rndsystems.com
Furthermore, anabasine serves as a specific biomarker for exposure to tobacco smoke, as it is present in tobacco but not in nicotine replacement therapy products. oup.commedkoo.com This application is crucial in clinical studies and smoking cessation programs to accurately assess tobacco use. oup.com The compound's insecticidal properties also continue to be of interest for the development of natural pesticides. lktlabs.com Additionally, research has explored its potential in areas such as weight management and the treatment of certain neurological conditions like schizophrenia, though these investigations are still in early stages. nih.gov
Table 2: Research Applications of this compound
| Research Area | Focus of Investigation | Key Findings |
|---|---|---|
| Neuropharmacology | Agonist at nicotinic acetylcholine receptors (nAChRs) lktlabs.comscbt.com | High affinity for α7 and α4β2 nAChR subtypes rndsystems.com |
| Toxicology | Biomarker for tobacco exposure medkoo.com | Distinguishes between tobacco use and nicotine replacement therapy oup.com |
| Agriculture | Natural insecticide lktlabs.com | Effective against various insect pests govinfo.gov |
| Pharmacology | Potential therapeutic applications nih.gov | Investigated for effects on weight management and neurological disorders nih.gov |
Role as a Reference Compound in Neuropharmacology
This compound's primary role in neuropharmacological research stems from its activity as a nicotinic acetylcholine receptor agonist. wikipedia.org It is a high-affinity partial agonist for neuronal nAChRs. tocris.com This allows researchers to use it as a benchmark to compare the effects of new chemical entities targeting the nicotinic receptor system.
One key area of its use is in the study of schizophrenia. Research indicates that the expression of the α7-nicotinic acetylcholine receptor is reduced in the brains of individuals with schizophrenia. nih.gov Anabasine, as a selective α7-nicotinic acetylcholine receptor agonist, has been investigated for its potential to enhance cognitive symptoms associated with this condition. nih.govmdpi.com In animal models, anabasine has been shown to counteract certain behaviors induced by MK-801, a compound that mimics some aspects of schizophrenia. nih.gov
Furthermore, this compound is utilized in comparative studies to understand the structure-activity relationships of nicotinic agonists. nih.gov By comparing its effects to other compounds like nicotine, anatabine, and isoanatabine, researchers can gain insights into how modifications to the molecular structure influence potency and efficacy at different nAChR subtypes. nih.govmdpi.com For instance, while anabasine is a potent agonist at most nAChRs, it is considered unselective, which has spurred the development of more selective analogs. nih.govmdpi.com
| Receptor Subtype | Binding Affinity (Ki) | Potency (EC₅₀) | Source |
|---|---|---|---|
| Rat α7 nAChR | 0.058 μM | - | tocris.com |
| Rat α4β2 nAChR | 0.26 μM | - | tocris.com |
| Fish Skeletal Muscle nAChR | 7.2 μM | - | tocris.com |
| Human Fetal Muscle-type nAChRs | - | 10.1 µM | caymanchem.com |
| K177 cells (α4β2 subunit) | 37.63 nM | - | caymanchem.com |
Emerging Research Applications Beyond Traditional Uses
Beyond its established role, this compound is finding applications in new areas of research. Its effects on catecholamine secretion have been a subject of investigation. tocris.com Studies have shown that anabasine can stimulate the release of catecholamines from adrenal medullary cells in a dose-dependent manner. tocris.com
The compound is also being explored for its potential in addressing anxiety-like behaviors. researchgate.netnih.gov Research using zebrafish has examined the anxiolytic-like effects of various nicotinic alkaloids, including anabasine. researchgate.netnih.gov While nicotine was found to be the most potent in reducing anxiety-like behavior in these studies, the investigation of other alkaloids like anabasine contributes to a broader understanding of the role of nAChRs in anxiety. researchgate.netnih.gov
Moreover, the synthesis of N-acyl derivatives of anabasine is opening up new avenues for research into its biological activities. nih.gov These structural modifications are being explored to discover novel compounds with potential antimicrobial, antifungal, and antiviral properties. nih.gov
| Research Area | Finding | Source |
|---|---|---|
| Catecholamine Secretion | Stimulates Ca2+-dependent catecholamine release from rat adrenomedullary cells. | tocris.com |
| Anxiety-like Behavior | Investigated for anxiolytic-like effects in zebrafish models. | researchgate.netnih.gov |
| Antimicrobial/Antiviral Research | N-acyl derivatives are being synthesized and tested for antimicrobial and antiviral activity. | nih.gov |
| Insecticide | Has been investigated for its use as a natural insecticide. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-piperidin-2-ylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMZQNZVYCJLGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934525 | |
| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143924-48-5, 15251-47-5 | |
| Record name | Pyridine, 3-(2-piperidinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143924-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anabasine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies and Chemical Modifications of Anabasine Hydrochloride
Chemical Synthesis of Anabasine (B190304) and its Hydrochloride Salt
The creation of the anabasine molecule can be achieved through both traditional and modern synthetic routes. The hydrochloride salt is typically formed in a subsequent step by treating the anabasine base with hydrochloric acid.
Anabasine was first synthesized chemically before it was identified in nature. One of the early total syntheses was accomplished by Späth and Mamoli in 1936. This route involved the condensation of N-benzoyl-2-piperidone with ethyl nicotinate (B505614) in the presence of sodium ethoxide, followed by hydrolysis with strong hydrochloric acid under pressure.
Historically, the industrial production of anabasine has relied on its extraction from plant sources, most notably Anabasis aphylla, a shrub found in Central Asia. The Chimkent Chemical-Pharmaceutical Plant in Kazakhstan was a known center for the industrial production of anabasine, where it was isolated from this plant. It is also found as a minor alkaloid in various Nicotiana (tobacco) species.
Modern organic synthesis has introduced several innovative and efficient strategies for constructing the anabasine skeleton, often with a focus on stereoselectivity.
Another practical approach involves the cyclization of mesylated 1-(3-pyridinyl)-1,5-diol derivatives. nih.gov This method provides a straightforward route to the piperidine (B6355638) fragment of anabasine analogues.
Derivatization Strategies for Anabasine Hydrochloride
The secondary amine of the piperidine ring in anabasine is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives. Acylation is a common and effective strategy for this purpose.
The introduction of an acyl group onto the piperidine nitrogen can significantly alter the compound's chemical properties. A general method for this transformation involves reacting anabasine with various acyl chlorides in a solvent like dichloromethane, typically using a base such as triethylamine (B128534) to neutralize the hydrogen chloride byproduct. mdpi.compreprints.org This acylation reaction generally proceeds with satisfactory yields, ranging from 52% to 87%, and does not affect the configuration of the asymmetric center in anabasine. mdpi.compreprints.org
The bulky and lipophilic adamantane (B196018) moiety can be incorporated into the anabasine structure through acylation. The reaction of anabasine with adamantane-1-carbonyl chloride is a key method for creating these derivatives. mdpi.comnih.govresearchcommons.org This reaction proceeds smoothly under standard acylation conditions. mdpi.comresearchcommons.org The resulting N-(adamantane-1-carbonyl)anabasine is notable because, unlike other acyl derivatives, it does not exhibit rotational isomers in NMR spectra due to the symmetry of the adamantane fragment relative to the N-C(O) bond. mdpi.compreprints.org
| Reactant 1 | Reactant 2 | Key Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Anabasine | Adamantane-1-carbonyl chloride | Dichloromethane, Triethylamine, 20-23 °C | 1-(Adamantane-1-carbonyl)-2-(pyridin-3-yl)piperidine | 85% | mdpi.com |
Anabasine has been successfully acylated with heterocyclic carbonyl chlorides, including those derived from pyridine (B92270) and 1,2-azoles like isoxazole (B147169) and isothiazole. mdpi.comnih.govresearchcommons.org
The synthesis of N-nicotinoyl anabasine and N-isonicotinoyl anabasine is achieved by reacting anabasine with the respective hydrochloride salts of nicotinoyl chloride or isonicotinoyl chloride. mdpi.com These reactions require additional triethylamine to neutralize the HCl from the salt. Yields for these pyridine derivatives have been noted to be lower (52-56%), which may be attributable to the partial water solubility of the products. mdpi.compreprints.org
Derivatives featuring 1,2-azole fragments are synthesized using a similar acylation procedure with the corresponding 1,2-azole-3-carbonyl chlorides. mdpi.comresearchgate.net For instance, reactions with 5-phenylisoxazole-3-carbonyl chloride and 4,5-dichloroisothiazole-3-carbonyl chloride produce the respective N-acyl anabasine derivatives in high yields. mdpi.com In another approach, anabasine-based ureas containing isoxazole fragments have been synthesized by reacting anabasine with isoxazolylphenylcarbamates in boiling benzene, achieving yields of 87–94%. mdpi.compreprints.org
| Acylating Agent | Product | Yield | Reference |
|---|---|---|---|
| Nicotinoyl chloride hydrochloride | 1-Nicotinoyl-2-(pyridin-3-yl)piperidine | 56% | mdpi.com |
| Isonicotinoyl chloride hydrochloride | 1-Isonicotinoyl-2-(pyridin-3-yl)piperidine | 52% | mdpi.com |
| 4,5-Dichloroisothiazole-3-carbonyl chloride | 1-(4,5-Dichloroisothiazole-3-carbonyl)-2-(pyridin-3-yl)piperidine | 87% | mdpi.com |
| 5-Phenylisoxazole-3-carbonyl chloride | 1-(5-Phenylisoxazole-3-carbonyl)-2-(pyridin-3-yl)piperidine | 84% | mdpi.com |
| Phenyl (5-phenylisoxazol-3-yl)carbamate | 1-(3-(5-Phenylisoxazol-3-yl)ureido)-2-(pyridin-3-yl)piperidine | 87-94% | mdpi.com |
N-Aryloxyalkylanabasine Derivatives
The synthesis of N-aryloxyalkylanabasine derivatives has been achieved through the reaction of this compound with various aryloxyhaloalkanes. researchgate.netmindat.org This alkylation reaction, carried out in the presence of potash (potassium carbonate) in dimethylformamide (DMF), proceeds with the retention of the chiral center at the C-2 position of the piperidine ring. researchgate.net The general scheme for this synthesis involves the deprotonation of the piperidine nitrogen of anabasine, which then acts as a nucleophile, attacking the electrophilic carbon of the aryloxyhaloalkane.
A variety of aryloxyalkyl moieties have been successfully introduced at the N-1 position of the anabasine piperidine ring. The reaction conditions have been optimized to favor the formation of the desired N-substituted anabasine derivatives, although the formation of side products such as bis(aryloxy)ethanes has been observed and characterized. researchgate.net The synthesized compounds have been characterized using various spectroscopic methods, and their purity has been confirmed. researchgate.net
Detailed research has explored the synthesis of a range of (S)-N-aryloxyalkylanabasine derivatives. For instance, (S)-3-{1-[2-(Phenoxy)ethyl]piperidin-2-yl}pyridine was synthesized, and its structure confirmed by mass spectrometry. researchgate.net The following table presents data for a selection of synthesized N-aryloxyalkylanabasine derivatives. researchgate.net
| Compound Name | Yield (%) | Melting Point (°C) | Molecular Formula |
| (S)-3-{1-[3-(5-Isopropyl-2-methylphenoxy)propyl]piperidin-2-yl}pyridine oxalate | 65 | 148–149 | C24H34N2O4 |
| (S)-3-{1-[4-(3-Methoxyphenoxy)butyl]piperidin-2-yl}pyridine oxalate | 51 | 102–103 | C22H30N2O5 |
| (S)-3-{1-[2-(4-Methoxyphenoxy)ethyl]piperidin-2-yl}pyridine oxalate | 44 | 121–122 | C19H24N2O5 |
Conformationally Restricted Analogues
To investigate the bioactive conformation of anabasine, significant research has been dedicated to the synthesis of conformationally restricted analogues. nih.govacs.org These analogues limit the rotational freedom of the bond connecting the pyridine and piperidine rings, thus locking the molecule in a specific spatial arrangement. A key strategy for achieving this is through the use of intramolecular Diels-Alder reactions. nih.govacs.org
One approach involves the generation of pyridine o-quinodimethane intermediates, which then undergo intramolecular trapping to form bridged structures. nih.gov This methodology has led to the synthesis of novel nicotine (B1678760) and anabasine related conformationally restricted compounds. nih.gov For instance, constrained anabasine analogues have been synthesized and have shown moderate nicotinic agonist activity. nih.gov Another strategy describes a novel synthetic route to bridged anabasines that relies on a domino intramolecular [4 + 2]-cycloaddition/ring opening−elimination sequence of 3-amino-substituted furo[3,4-c]pyridines. acs.org
The synthesis and pharmacological characterization of these analogues are crucial for understanding the structure-activity relationships of nicotinic ligands and for the design of selective agonists or antagonists for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govacs.org
Dendrimers and Conjugates via Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed 1,3-dipolar cycloaddition of azides and alkynes, has emerged as a powerful tool for the synthesis of anabasine conjugates and dendrimers. researchgate.netresearchgate.net This methodology allows for the efficient and specific covalent linking of anabasine to other molecular entities, including peptides, polymers, and other pharmacophores. researchgate.netursinus.edu
Anabasine-containing azides and acetylenes have been utilized as building blocks in these reactions. researchgate.net For example, N-propargylanabasine derivatives can be reacted with various azides to produce a range of anabasine conjugates. researchgate.net These reactions are typically high-yielding and produce minimal byproducts, simplifying purification. researchgate.net The resulting triazole-linked conjugates are of interest as potential ligands for neuronal nicotinic acetylcholine receptors. researchgate.net
The versatility of click chemistry also extends to the construction of dendrimers, which are highly branched, monodisperse macromolecules. ursinus.edunih.gov Anabasine can be attached to the periphery of a dendritic scaffold, leading to multivalent systems with potentially enhanced biological activity. nih.gov This approach has been used to create peptide dendrimers and other complex macromolecular structures. researchgate.net
Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers
The stereochemistry of anabasine is a critical determinant of its biological activity. Therefore, significant effort has been directed towards the stereoselective synthesis and chiral resolution of its enantiomers. researchgate.netnih.gov
Chiral resolution of racemic anabasine can be achieved by forming diastereomeric derivatives with a chiral resolving agent. researchgate.net For example, racemic anabasine can be reacted with 9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-L-Ala-OH) to form diastereomers that can be separated by high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net Subsequent removal of the chiral auxiliary yields the individual, enantiomerically enriched anabasine isomers. researchgate.net Another method involves derivatization with (+)-menthylchloroformate followed by capillary gas chromatography (GC) analysis. researchgate.net
Enantiomeric Purity and its Impact on Biological Activity
The enantiomers of anabasine exhibit different biological activities. For instance, the two enantiomers can have different potencies and efficacies at nicotinic acetylcholine receptors. researchgate.net Therefore, determining the enantiomeric purity of anabasine samples is crucial for accurate pharmacological evaluation.
Several analytical methods are employed to determine the enantiomeric composition of anabasine. These include gas chromatography-mass spectrometry (GC-MS) using a chiral stationary phase and reversed-phase ultra-performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS). mst.edunih.gov Derivatization with chiral reagents, such as (1S)-(-)-camphanic chloride, followed by analysis on an achiral column is another effective technique. nih.gov Studies have shown that the enantiomeric ratio of anabasine in natural sources, such as tobacco, can vary. mst.edunih.gov While (S)-(-)-anabasine is often the slightly more abundant enantiomer, the enantiomeric excess is generally low. mst.edu
Asymmetric Synthetic Approaches
Asymmetric synthesis provides a direct route to enantiomerically pure anabasine. Various strategies have been developed to achieve this. One approach involves the use of chiral auxiliaries. sciforum.netsciforum.net For instance, the asymmetric reduction of chiral endocyclic enehydrazides bearing a (S)-methylprolinol chiral auxiliary has been used for the total synthesis of (S)-(-)-anabasine. sciforum.netsciforum.net Another method utilizes the condensation of 3-(aminomethyl)pyridine (B1677787) with a chiral pinanone derivative, followed by enantioselective C-alkylation and ring closure. researchgate.netnih.gov
Catalytic asymmetric synthesis offers a more efficient alternative. The asymmetric hydrogenation of a cyclic imine precursor containing a pyridine group, catalyzed by a chiral iridium-phosphine oxazoline (B21484) complex, has been reported to produce the key intermediate with very high enantiomeric excess. patsnap.com This intermediate can then be converted to the target anabasine enantiomer. patsnap.com A straightforward and practical approach for the synthesis of anabasine analogues involves the cyclization of mesylated 1-(3-pyridinyl)-1,5-diol derivatives. nih.gov
Encapsulation Techniques for this compound Stability and Bioavailability
To enhance the stability and bioavailability of this compound, encapsulation techniques have been investigated. mdpi.comnih.gov Encapsulation can protect the molecule from degradation by factors such as light and oxygen, and can improve its solubility. mdpi.comnih.gov
A prominent method for the encapsulation of anabasine is the formation of an inclusion complex with cyclodextrins, particularly β-cyclodextrin. mdpi.comnih.gov The formation of the anabasine-β-cyclodextrin complex has been studied using computational and experimental methods. mdpi.comnih.gov Molecular docking studies have indicated that β-cyclodextrin is a suitable host for anabasine encapsulation. mdpi.com The formation of a 1:1 stoichiometric supramolecular inclusion complex, with the piperidine fragment of anabasine located within the inner cavity of the β-cyclodextrin, has been confirmed by NMR spectroscopy. researchgate.net
Experimental techniques such as FT-IR, NMR spectroscopy, scanning electron microscopy (SEM), and differential scanning calorimetry (DSC) have been used to characterize the inclusion complex and confirm its successful formation. mdpi.comnih.gov These studies demonstrate that encapsulation can lead to a more stable and potentially more bioavailable form of anabasine. mdpi.com
Inclusion Complex Formation with Cyclodextrins
The encapsulation of anabasine into cyclodextrins has been investigated as a method to enhance its stability and bioavailability. nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, which allows them to form inclusion complexes with guest molecules of suitable polarity and size. nih.gov The formation of these complexes involves the displacement of water molecules from the cyclodextrin (B1172386) cavity by the guest molecule, driven by non-covalent interactions such as hydrophobic and van der Waals forces. nih.gov
Research has demonstrated the successful formation of a supramolecular inclusion complex between anabasine and β-cyclodextrin (β-CD). nih.govresearchgate.net The stoichiometry of this complex has been determined to be 1:1, indicating that one molecule of anabasine is encapsulated within one molecule of β-cyclodextrin. nih.govresearchgate.net Experimental evidence for this complexation comes from various analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these host-guest interactions. In the formation of the anabasine-β-CD complex, changes in the chemical shifts of the protons of both the anabasine and the cyclodextrin are observed. researchgate.net The most significant shifts occur for the H-3 and H-5 protons of β-cyclodextrin, which are located inside the hydrophobic cavity, confirming that the anabasine molecule has entered the cavity. nih.govresearchgate.net Specifically, studies have shown that the piperidine fragment of the anabasine molecule is the part that becomes included within the β-CD inner cavity. researchgate.net Further confirmation is provided by 2D NMR ROESY experiments, which show cross-peaks indicating the spatial proximity and interaction between the protons of the anabasine's piperidine ring and the inner protons of the β-CD. nih.gov
Fourier-transform infrared spectroscopy (FTIR) also supports the formation of the inclusion complex. The FTIR spectrum of the complex shows characteristic changes compared to the spectra of the individual components, such as shifts in the vibrational bands of the C-C and N-H bonds of anabasine. mdpi.com Additionally, techniques like scanning electron microscopy (SEM) reveal morphological changes, where the physical mixture of anabasine and β-CD has a different crystalline structure than the co-precipitated inclusion complex. nih.govmdpi.com
Table 1: Spectroscopic Evidence for Anabasine-β-Cyclodextrin Inclusion Complex Formation
| Analytical Technique | Observation | Implication | Reference |
|---|---|---|---|
| ¹H-NMR | Significant chemical shifts for the internal H-3 (0.132 ppm) and H-5 (0.097 ppm) protons of β-CD. | Confirms the insertion of the anabasine molecule into the cyclodextrin cavity. | nih.gov |
| ¹³C-NMR | Changes in the chemical shifts of the carbon nuclei of both anabasine and β-CD. | Indicates interaction and formation of a new supramolecular entity. | researchgate.net |
| 2D ROESY NMR | Observation of cross-peaks between protons of the anabasine piperidine fragment and the H-3 and H-5 protons of β-CD. | Provides direct evidence of the piperidine part of anabasine being encapsulated within the β-CD cavity. | nih.gov |
| FTIR Spectroscopy | Shifts in the vibrational peaks of the aromatic C-H groups (2920–2930 cm⁻¹) and the N-H group (3350–3400 cm⁻¹) of anabasine. | Confirms the interaction and altered chemical environment of anabasine upon complexation. | mdpi.com |
Computational Modeling of Encapsulation Processes
Computational chemistry provides significant insights into the encapsulation process of anabasine with cyclodextrins, complementing experimental findings. nih.gov In silico studies, including molecular docking and molecular dynamics (MD) simulations, have been employed to predict the most favorable cyclodextrin host and to understand the stability and dynamics of the resulting complex. mdpi.comnih.gov
Molecular docking studies have been conducted to compare the binding affinity of anabasine with different types of cyclodextrins, namely α-, β-, and γ-cyclodextrins. nih.gov These studies computationally place the anabasine molecule (the ligand) into the binding site of the cyclodextrin (the receptor) and calculate a docking score, which estimates the binding affinity. Results from these simulations indicated that β-cyclodextrin is the most suitable host for encapsulating anabasine compared to α- and γ-cyclodextrins. nih.govmdpi.com
Following the docking predictions, molecular dynamics (MD) simulations are performed to study the stability and conformational changes of the anabasine-β-CD complex over time. mdpi.com An MD simulation of 100 nanoseconds showed that the complex remained stable, confirming a favorable interaction. mdpi.com The root-mean-square deviation (RMSD) of the complex was monitored to assess its structural stability, which showed the complex was stable throughout the simulation period with only minor fluctuations. mdpi.com
Furthermore, the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method has been used to calculate the binding free energy of the complex. nih.gov This calculation provides a more quantitative measure of the binding strength between the host and guest molecules. The results from these computational studies corroborate the experimental findings that anabasine successfully forms a stable inclusion complex with β-cyclodextrin. nih.govnih.gov
Table 2: Computational Modeling Data for Anabasine-Cyclodextrin Encapsulation
| Modeling Technique | Purpose | Key Finding | Reference |
|---|---|---|---|
| Molecular Docking | To predict the best cyclodextrin subclass for encapsulation. | β-cyclodextrin was identified as the best option for anabasine encapsulation among α-, β-, and γ-cyclodextrins. | nih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | To explore conformational changes and confirm the stability of the complex. | The anabasine-β-CD complex was shown to be stable over a 100 ns simulation period. | mdpi.com |
| MM-PBSA Calculations | To calculate the binding free energy of the host-guest complex. | Confirmed excellent binding and stability of the anabasine-β-CD complex. | nih.gov |
Iii. Pharmacological and Toxicological Research on Anabasine Hydrochloride
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions
Anabasine (B190304) hydrochloride's primary mechanism of action involves its binding to and activation of nicotinic acetylcholine receptors, a family of ligand-gated ion channels crucial for signal transmission throughout the central and peripheral nervous systems.
Anabasine demonstrates varied activity at different nAChR subtypes, acting as both a full and partial agonist depending on the receptor composition. It is recognized as a high-affinity partial agonist at neuronal nicotinic acetylcholine receptors. Specifically, it is a potent agonist at α7 neuronal nAChRs and a weak partial agonist at α4β2 nAChRs, which are involved in cognitive and addiction-related neural circuits. mdpi.com
The stereochemistry of the anabasine molecule influences its pharmacological activity and lethality. nih.gov In vitro experiments show that (-)-anabasine is a more potent agonist at the α7-nAChR, whereas (+)-anabasine binds more selectively to the α4β2-nAChR. nih.gov Anabasine is considered a full agonist at the α7 subtype but a partial agonist at α4β2 nAChRs, with a lower affinity for the latter compared to nicotine (B1678760). nih.gov Studies have reported that anabasine only partially activates the α4β2 nAChR, achieving just 7% of the maximum activation induced by nicotine, despite having a similar potency (EC50 of 0.9 ± 0.0 µM for anabasine vs. 0.8 ± 0.1 µM for nicotine). nih.gov
| Compound | Receptor Subtype | Binding Affinity (Ki) | Potency (EC50) |
|---|---|---|---|
| (-)-Anabasine | α7 | 0.39 µM | 18 µM |
| (-)-Anabasine | α4β2 | 1.1 µM | > 30 µM |
| (+)-Anabasine | α4β2 | 0.91 µM | N/A |
| (+)-Anabasine | α7 | 3.7 µM | N/A |
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| Rat α7 | 0.058 µM |
| Rat α4β2 | 0.26 µM |
| Fish Skeletal Muscle | 7.2 µM |
The interaction of anabasine with nAChRs is governed by its chemical structure. Most nAChR agonists feature a cationic component that binds tightly within an electronegative "aromatic box" formed by five aromatic amino acid side chains of the receptor. mdpi.com For anabasine, research suggests that the monocationic cyclic iminium form is the specific chemical structure that avidly binds to and activates vertebrate nAChRs. mdpi.com Experiments investigating the pH dependence of anabaseine (B15009) (a related compound) binding to rat brain α4β2 nAChRs indicated that one or both of its monocationic forms interact with the orthosteric binding site for acetylcholine. mdpi.comresearchgate.net
At high concentrations, anabasine hydrochloride can induce a depolarizing block of nerve transmission at the neuromuscular junction. wikipedia.org This phenomenon occurs when an agonist, like anabasine, binds to and activates acetylcholine receptors on the motor endplate. nih.govwikipedia.org Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase, depolarizing agents persist at the receptor site. This prolonged binding leads to a persistent depolarization of the muscle fiber membrane. nih.govwikipedia.org Consequently, the muscle cell becomes resistant to further stimulation by acetylcholine, resulting in muscle paralysis. wikipedia.orgsquarespace.com This mechanism is characteristic of depolarizing neuromuscular blocking drugs, which initially cause muscle contractions (fasciculations) before inducing paralysis. nih.gov
Neurobiological Mechanisms of Action
Anabasine's interaction with nAChRs triggers a cascade of effects within the central and peripheral nervous systems, influencing cholinergic neurotransmission and various cognitive functions.
This compound exerts significant effects on the central nervous system. It has been shown to stimulate the release of calcium-dependent catecholamines from rat adrenomedullary cells. Research in animal models suggests potential therapeutic applications for cognitive and neuropsychiatric disorders. For instance, anabasine, as a selective α7-nAChR agonist, has been found to antagonize certain behaviors in a mouse model of schizophrenia. nih.gov Studies in female rats have demonstrated that anabasine can produce cognitive improvements, specifically by reducing memory impairment caused by the NMDA antagonist dizocilpine (B47880) (MK-801). nih.govduke.edu This suggests that anabasine's activity at nAChRs, particularly the α7 subtype, can modulate cognitive functions like memory and attention. nih.govnih.gov
As a nicotinic acetylcholine receptor agonist, anabasine directly interacts with and modulates the cholinergic system. wikipedia.org Nicotinic acetylcholine receptors are widely distributed throughout the central and peripheral nervous systems and are involved in regulating the release of a wide array of neurotransmitters. researchgate.net By activating these receptors, anabasine can influence the signaling pathways that are normally mediated by acetylcholine. This interaction forms the basis of its physiological and toxicological effects, from cognitive enhancement at lower doses to neuromuscular blockade at higher doses. nih.govwikipedia.org
Modulation of Catecholamine Release
This compound has been shown to exert a significant influence on the release of catecholamines (CA). Research conducted on isolated perfused rat adrenal glands demonstrates that anabasine perfusion, at concentrations between 30 and 300 μM, leads to a dose-dependent increase in CA secretion jcc.gr.jp. This effect is linked to the activation of cholinergic nicotinic and muscarinic receptors jcc.gr.jp. The mechanism involves the stimulation of calcium ion (Ca2+) influx into the adrenomedullary chromaffin cells and the release of Ca2+ from intracellular stores jcc.gr.jp.
The CA-releasing effects of anabasine are attenuated by pretreatment with several antagonists, including the selective neuronal nicotinic receptor antagonist chlorisondamine, the muscarinic receptor antagonist atropine, and L-type Ca2+ channel blocker nicardipine (B1678738) jcc.gr.jp. This indicates that the secretagogue action of anabasine is mediated through multiple receptor and channel pathways. Studies have also observed that repeated administration of anabasine can lead to tachyphylaxis, a rapid decrease in the CA secretory response jcc.gr.jp. Due to its effects on catecholamine secretion, anabasine, similar to nicotine, may be considered a risk factor in the development of cardiovascular diseases jcc.gr.jp.
Toxicological Profiles and Mechanisms
The toxicological properties of anabasine have been characterized through various studies, revealing significant acute toxicity, developmental effects, and impacts on specific organ systems.
Anabasine is recognized as a highly toxic compound, with its lethality varying based on the animal model, route of administration, and the specific enantiomer. The intravenous (IVN) median lethal dose (LD50) in mice has been determined to be 11 mg/kg for the (+)-R-anabasine enantiomer and 16 mg/kg for the (-)-S-anabasine-rich fraction nih.govwikipedia.org. A range of lethal doses has been reported across different species. For instance, the oral LD50 in rats is 235 mg/kg, while the subcutaneous LD50 in guinea pigs is 22 mg/kg rndsystems.com.
| Species | Route of Administration | Reported Lethal Dose |
|---|---|---|
| Mouse | Intravenous (IVN) | 11 mg/kg (R-anabasine) nih.gov |
| Mouse | Intravenous (IVN) | 16 mg/kg (S-anabasine) nih.gov |
| Rat | Oral (ORL) | LD50: 235 mg/kg rndsystems.com |
| Dog | Oral (ORL) | LDLo: 50 mg/kg rndsystems.com |
| Dog | Intravenous (IVN) | LDLo: 3 mg/kg rndsystems.com |
| Rabbit | Intravenous (IVN) | LDLo: 1 mg/kg rndsystems.com |
| Guinea Pig | Subcutaneous (SCU) | LD50: 22 mg/kg rndsystems.com |
LD50: Median lethal dose. LDLo: Lowest published lethal dose.
Anabasine is a known teratogen, particularly in livestock. nih.govusda.gov Studies in swine have demonstrated that maternal ingestion of anabasine can induce significant congenital defects in offspring nih.govcaymanchem.com. When pregnant dams were administered 2.6 mg/kg of anabasine twice daily during days 43-53 of gestation, it resulted in typical arthrogrypotic defects (multiple congenital joint contractures) in 21 out of 26 offspring nih.gov. Furthermore, ingestion during days 30-37 of gestation induced cleft palate in over 75% of the offspring nih.gov. These defects are clinically indistinguishable from those caused by the ingestion of Nicotiana glauca (wild tree tobacco), from which anabasine is a principal alkaloid nih.gov.
The proposed mechanism for these teratogenic actions involves the interaction of anabasine with fetal nicotinic acetylcholine receptors (nAChRs) usda.govnih.gov. It is hypothesized that this interaction leads to persistent receptor desensitization, which in turn inhibits fetal movement, ultimately causing the observed musculoskeletal deformities usda.gov. Interestingly, studies suggest that the rat is not a suitable model for investigating the teratogenicity of nAChR agonist plant toxins like anabasine, as oral administration in pregnant rats did not produce the significant malformations seen in livestock nih.gov.
The toxicity of anabasine extends to specific organ systems, primarily the neuromuscular and cardiovascular systems. As a nicotinic acetylcholine receptor agonist, anabasine directly impacts neuromuscular function wikipedia.org. In high doses, it can cause a depolarizing block of nerve transmission, leading to symptoms comparable to nicotine poisoning wikipedia.org. Its agonistic activity at human fetal nicotinic neuromuscular receptors has been documented, linking its mechanism of action to its developmental toxicity nih.gov.
Cardiovascular toxicity is largely a consequence of its ability to stimulate the release of catecholamines jcc.gr.jp. This action can lead to effects such as increased heart rate and blood pressure, positioning anabasine as a potential risk factor for cardiovascular disease, especially with chronic exposure jcc.gr.jp.
The metabolism of anabasine involves several biotransformation pathways. In vitro studies using liver and lung microsomal fractions from rats, rabbits, and guinea pigs have identified key metabolites . Anabasine is metabolized to form 1'-N-hydroxyanabasine and anabasine 1'Δ-nitrone researchgate.net. The formation of these N-oxidation products represents a primary detoxification pathway for this alkaloid researchgate.net. These metabolic conversions are crucial for understanding the disposition and clearance of the compound from the body.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies reveal how the chemical structure of anabasine and its derivatives influences their biological activity and toxicity. Key findings highlight the importance of stereochemistry and specific structural features.
A direct comparison between the enantiomers of anabasine shows that (+)-R-anabasine is more toxic in mice than (-)-S-anabasine nih.gov. Anabaseine, a structural analog of anabasine that possesses an imine double bond in the piperidine (B6355638) ring, is significantly more toxic than either anabasine enantiomer nih.gov. The intravenous LD50 of anabaseine in mice is 0.58 mg/kg, making it approximately 18-fold more toxic than R-anabasine and 27-fold more toxic than S-anabasine nih.gov.
This same rank order of potency was observed for their agonistic effects on human fetal nicotinic neuromuscular receptors: anabaseine >> R-anabasine > S-anabasine nih.gov. These findings demonstrate that both the stereochemical configuration at the chiral center and the presence of the imine double bond are critical determinants of the toxic and pharmacological potency of these alkaloids researchgate.net. The higher potency of anabaseine is attributed to its cyclic iminium monocationic form, which avidly binds to and activates vertebrate nAChRs mdpi.com.
| Compound | Key Structural Feature | Intravenous LD50 in Mice (mg/kg) | Relative Neuromuscular Agonistic Potency |
|---|---|---|---|
| Anabaseine | Imine double bond | 0.58 nih.gov | Highest nih.gov |
| R-Anabasine | R-enantiomer | 11 nih.gov | Intermediate nih.gov |
| S-Anabasine | S-enantiomer | 16 nih.gov | Lowest nih.gov |
Elucidation of Key Pharmacophores for Receptor Affinity
The interaction of anabasine and its analogs with nicotinic acetylcholine receptors (nAChRs) is dictated by specific molecular features, known as pharmacophores, that are essential for binding affinity and selectivity. Research, often utilizing analogs like anabaseine, has identified several key components of the anabasine pharmacophore that contribute to its activity at various nAChR subtypes.
A primary pharmacophoric feature for nAChR agonists is the presence of a cationic center. mdpi.com This positively charged moiety is crucial for a strong interaction with an "aromatic box," a region within the receptor's binding site composed of electronegative aromatic amino acid residues. mdpi.com For anabaseine, an analog of anabasine, studies suggest that the monocationic cyclic iminium form is the most likely to bind avidly to and activate vertebrate nAChRs. mdpi.com
The key pharmacophoric features for anabasine-like compounds' affinity for nicotinic acetylcholine receptors are summarized in the table below.
| Pharmacophoric Feature | Role in Receptor Affinity | Relevant Receptor Subtype(s) |
| Cationic Center | Essential for interaction with the "aromatic box" of the nAChR binding site. | General nAChRs |
| Hydrogen-Bond Donors | Can improve binding affinity and selectivity. | α7 nAChR |
| Hydrophobic Regions | Contribute to the overall binding affinity of the ligand. | α7 nAChR |
| Structural Rigidity | Affects the conformation of the ligand, influencing its fit within the receptor binding pocket. | α7 nAChR |
Impact of Structural Modifications on Biological Activity
Stereochemistry: The spatial arrangement of atoms is a critical determinant of anabasine's biological action. The two enantiomers, (+)-anabasine and (−)-anabasine, exhibit different pharmacological properties. In vitro experiments have shown that (−)-anabasine is a more potent agonist at the α7-nAChR, whereas (+)-anabasine binds more selectively to the α4β2-nAChR. researchgate.net This stereochemical difference also extends to toxicity, with (+)-anabasine being more toxic than (−)-anabasine. researchgate.net The availability of synthetic methods to produce optically pure enantiomers has been crucial for these detailed pharmacological investigations. nih.govresearchgate.net
Modifications to the Piperidine Ring: The piperidine ring of anabasine is a key site for structural modifications. The introduction of an imine double bond, converting anabasine to anabaseine, increases its interaction with certain nAChR subtypes and makes it a valuable scaffold for designing drug candidates targeting α7 nAChRs. mdpi.comacs.org Further modifications, such as the synthesis of N-acyl derivatives by attaching various fragments like isoxazole (B147169) or adamantane (B196018) to the piperidine nitrogen, can lead to compounds with entirely different biological activities, including significant antimicrobial, antiviral, and analgesic effects. nih.gov
Conformationally Restricted Analogs: To improve receptor selectivity and potency, conformationally restricted analogs of anabasine have been synthesized. By limiting the number of possible shapes the molecule can adopt, it is possible to favor the conformation that binds most effectively to a specific receptor subtype. This approach has led to the development of compounds with selective activity at human recombinant α2β4 and α4β4 nAChRs, which have shown potential in animal models of Parkinson's disease and pain. nih.gov
Benzylidene Derivatives: The creation of benzylidene derivatives of the related compound anabaseine, such as 3-(2,4-dimethoxybenzylidene)anabaseine (GTS-21), has been a particularly fruitful area of research. mdpi.com These modifications have yielded compounds with enhanced cognitive function in human studies, demonstrating that strategic structural changes can translate to significant therapeutic potential. mdpi.comacs.org
The following table summarizes the impact of various structural modifications on the biological activity of anabasine and its analogs.
| Compound/Modification | Structural Change | Impact on Biological Activity |
| (+)-Anabasine vs. (-)-Anabasine | Stereoisomers | (-)-Anabasine is a more potent agonist at α7-nAChR; (+)-anabasine is more selective for α4β2-nAChR and more toxic. researchgate.net |
| Anabaseine | Introduction of an imine double bond in the piperidine ring compared to anabasine. | Increased interaction with certain nAChRs; serves as a scaffold for α7 nAChR drug candidates. mdpi.comacs.org |
| N-Acyl Anabasine Derivatives | Acylation of the piperidine nitrogen with fragments like isoxazole or adamantane. | Resulted in compounds with pronounced antibacterial, antiviral, and analgesic activities. nih.gov |
| Conformationally Restricted Analogs | Introduction of structural constraints to limit bond rotation. | Led to selective agonists for α2β4 and α4β4 nAChRs. nih.gov |
| GTS-21 (a benzylidene anabaseine) | Addition of a dimethoxybenzylidene group to anabaseine. | Enhances cognition. mdpi.com |
Iv. Bioanalytical Methods and Biomarker Applications of Anabasine Hydrochloride
Analytical Method Development and Validation
The development of sensitive and specific analytical methods is fundamental to the study of anabasine (B190304) as a biomarker. Various techniques have been established and validated to accurately measure anabasine concentrations in biological samples such as urine and plasma.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most prevalent techniques for the quantification of anabasine. LC-MS/MS is often favored for its high sensitivity and specificity, particularly in complex biological matrices. nih.govresearchgate.net
Several LC-MS/MS methods have been developed for the simultaneous analysis of anabasine along with nicotine (B1678760) and other metabolites. nih.govchromatographyonline.com These methods often employ electrospray ionization (ESI) in the positive mode. researchgate.net The use of multiple reaction monitoring (MRM) mode in GC-MS/MS enhances compound specificity by minimizing background interferences, which in turn lowers detection limits. nih.gov
A detailed comparison of various chromatographic methods used for anabasine quantification is presented below:
| Technique | Sample Type | Key Parameters | Reference |
| LC-MS/MS | Human Plasma | Column: C18 (Phenomenex Luna C18, 5 μm, 50*4.6mm ID)Ionization: Positive Electrospray Ionizationm/z Transitions: 162.84 (Q1), 134.68 (Q3) | researchgate.net |
| LC-MS/MS | Human Urine | Method: Isotope dilution LC-MS/MSIonization: ESI | nih.gov |
| GC-MS/MS | Tobacco | Mode: Multiple Reaction Mode (MRM)Ionization: Electron Ionization (70eV) | nih.gov |
| GC-FID | Human Urine and Saliva | Extraction: Single-drop microextraction (SDME) | nih.gov |
| UPLC-HRESI-MS | Plant Leaves | Ionization: High-Resolution Electrospray Ionization | srce.hr |
Effective sample preparation is critical to remove interfering substances from biological matrices and to concentrate the analyte of interest. Common techniques for urine and plasma samples include liquid-liquid extraction, solid-phase extraction (SPE), and protein precipitation. nih.govresearchgate.net For instance, an acetone (B3395972) precipitation method has been shown to be effective for urine samples as it removes proteins and exogenously added enzymes used for hydrolysis of glucuronides. nih.gov Another approach involves the use of supported liquid extraction (SLE) to clean up urine samples before chromatographic analysis. uclouvain.be
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can be a significant challenge in bioanalytical methods. nih.gov These effects are typically assessed by comparing the analytical response of an analyte in the matrix to its response in a neat solution. uclouvain.be The use of isotopically labeled internal standards, such as anabasine-d4, is a common strategy to compensate for matrix effects and other sources of variability during sample processing and analysis. nih.govfrontiersin.org
The validation of bioanalytical methods for anabasine includes establishing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
Method detection limits are often defined as three times the standard deviation at zero analyte concentration. nih.gov For example, a validated LC-MS/MS method for quantifying anabasine and other tobacco alkaloids in urine reported a lower limit of quantification (LLOQ) of 0.029 ng/ml for anabasine. uclouvain.be Another study utilizing GC-MS/MS for tobacco analysis reported detection limits for anabasine between 0.03 and 0.12 μg/g. nih.gov
The following table summarizes the quantification parameters from various validated methods:
| Technique | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Reference |
| LC-MS/MS | Human Plasma | 1-1000 ng/ml | Not Specified | researchgate.net |
| LC-MS/MS | Human Urine | Not Specified | 0.029 ng/ml | uclouvain.be |
| GC-FID | Human Urine and Saliva | 0.5-65.0 mg/L | 0.33-0.45 mg/L (LOD) | nih.gov |
| GC-MS/MS | Tobacco | Not Specified | 0.03 – 0.12 μg/g (LOD) | nih.gov |
Anabasine Hydrochloride as a Biomarker
Anabasine's presence in tobacco but not in pharmaceutical nicotine products makes it a valuable biomarker for distinguishing between different sources of nicotine exposure. uclouvain.bemdpi.com
Anabasine is a minor alkaloid found in tobacco products and can be detected in the urine of tobacco users. mdpi.com Its presence is a specific indicator of recent tobacco use. mdpi.com Studies have shown that both anabasine and anatabine (B1667383) are detectable in the majority of smokers' urine samples. nih.gov The half-life of anabasine is approximately 16 hours, allowing for the detection of tobacco use for several days after cessation. frontiersin.org
Urinary anabasine levels have been used to monitor tobacco use in various populations. mdpi.com Historically, a cutoff value of >2 ng/mL for urinary anabasine has been used to differentiate tobacco users from non-users. uclouvain.beresearchgate.net However, with the development of more sensitive analytical methods, recent research suggests that lower cutoff values may be more appropriate to improve the sensitivity of detecting tobacco use. uclouvain.be A 2023 study proposed a new cutoff of >0.236 ng/mL for anabasine, which was associated with a sensitivity of 89% and a specificity of 98%. uclouvain.be
A key application of anabasine as a biomarker is to distinguish between nicotine exposure from tobacco products versus that from nicotine replacement therapies (NRTs) like nicotine gum or patches. researchgate.netnih.gov This distinction is critical in clinical settings, such as smoking cessation programs and for eligibility for organ transplants, where objective verification of tobacco abstinence is required. uclouvain.beresearchgate.netscispace.com
Since NRT products contain pharmaceutical-grade nicotine without the other alkaloids present in tobacco, the detection of anabasine in a person using NRT indicates concurrent tobacco use. mdpi.comresearchgate.netnih.gov In individuals abstaining from tobacco while using nicotine gum, anabasine levels have been found to be below the 2 ng/ml cutoff, even with high concentrations of nicotine and cotinine (B1669453) from the NRT. researchgate.netnih.gov This makes anabasine a reliable tool to validate abstinence from tobacco in individuals undergoing NRT. nih.govresearchgate.net
Comparison with Other Minor Tobacco Alkaloids (e.g., Anatabine, Nornicotine)
Anabasine, along with anatabine and nornicotine (B190312), belongs to a group of minor alkaloids found in tobacco. frontiersin.org While nicotine is the most abundant alkaloid, these minor compounds serve as crucial biomarkers for distinguishing between tobacco use and exposure to nicotine from other sources, such as Nicotine Replacement Therapy (NRT). semanticscholar.orgnih.govaphapublications.orgnih.gov Anabasine and anatabine are particularly useful because they are present in tobacco but not in pharmaceutical nicotine products. aphapublications.orgaphapublications.org This allows for the validation of abstinence from tobacco in individuals undergoing NRT. semanticscholar.orgnih.govaacrjournals.org
Nornicotine is both a minor tobacco alkaloid and a minor metabolite of nicotine. aacrjournals.org Consequently, its presence in biological samples can be more complex to interpret. In urine samples from tobacco users, nornicotine is typically present at higher levels than anabasine and anatabine, but at much lower concentrations than nicotine and its primary metabolite, cotinine. aacrjournals.org Studies have shown that the urinary concentrations of anabasine and anatabine in tobacco users are significantly lower than those of nicotine and cotinine. aacrjournals.org For instance, in one study of smokers, the median urinary concentrations were 98.9 ng/mL for nornicotine, 5.53 ng/mL for anabasine, and 4.02 ng/mL for anatabine. nih.gov
The elimination half-lives of these alkaloids also differ, which is an important consideration for their application as biomarkers. Anabasine and anatabine have reported half-lives of approximately 16 and 10-12 hours, respectively, allowing them to detect tobacco use for a few days after cessation. frontiersin.orgnih.gov This makes them complementary to other biomarkers with different detection windows. frontiersin.org The correlation between nicotine intake and the concentration of these minor alkaloids in urine is generally good to excellent, reinforcing their validity as biomarkers of tobacco exposure. aphapublications.org
Table 1: Comparison of Minor Tobacco Alkaloids as Biomarkers
| Feature | Anabasine | Anatabine | Nornicotine |
|---|---|---|---|
| Source | Tobacco products | Tobacco products | Tobacco products and a minor metabolite of nicotine aacrjournals.org |
| Presence in NRT | No aphapublications.org | No aphapublications.org | No (but can be present from nicotine metabolism) |
| Utility for NRT Compliance | High; used to validate abstinence semanticscholar.orgnih.govaacrjournals.org | High; used to validate abstinence semanticscholar.orgnih.govaacrjournals.org | Lower, due to its dual origin |
| Median Urine Concentration (Smokers) | 5.53 ng/mL nih.gov | 4.02 ng/mL nih.gov | 98.9 ng/mL nih.gov |
| Elimination Half-Life | ~16 hours frontiersin.orgnih.gov | ~10-12 hours frontiersin.orgnih.gov | ~11.6 hours aphapublications.org |
| Detection Window | A few days post-cessation frontiersin.org | A few days post-cessation frontiersin.org | Similar to anabasine and anatabine |
Forensic and Clinical Toxicology Applications
This compound's detection and quantification in biological specimens are significant in forensic and clinical toxicology. Its presence can confirm exposure to tobacco products or poisoning from other anabasine-containing sources, aiding in legal and medical investigations.
Identification in Biological Samples
The identification of anabasine in biological samples such as urine, blood, and saliva is a key aspect of forensic toxicology. nih.govmedcraveonline.com Modern analytical chemistry provides highly sensitive and specific methods for this purpose. The gold standard for reliable identification is the use of chromatographic techniques coupled with mass spectrometry. mdpi.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method for the simultaneous measurement of anabasine, nicotine, and other metabolites in urine. oup.commdpi.com This technique offers excellent precision and low limits of quantitation (LOQ). oup.com For example, LC-MS/MS methods have achieved LOQs for anabasine in urine as low as 0.2 ng/mL. nih.gov This level of sensitivity is crucial, especially for distinguishing smokers from non-smokers or confirming abstinence. mdpi.com A significant analytical challenge is separating anabasine from nicotine, which is isobaric (has the same mass). Rigorous chromatographic separation is required to prevent co-elution and potential misidentification, which could lead to a misclassification of tobacco use. nih.govoup.com
Other techniques employed for anabasine detection include gas chromatography-mass spectrometry (GC-MS) and single-drop microextraction followed by gas chromatography with flame-ionization detection (GC-FID). researchgate.net Sample preparation is a critical step and can range from simple filtration and centrifugation to more complex solid-phase extraction (SPE) to remove interfering compounds from the biological matrix. oup.comnih.gov
Table 2: Analytical Methods for Anabasine Identification
| Analytical Technique | Biological Matrix | Sample Preparation | Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Urine | Centrifugal clarification | Not specified | oup.com |
| Capillary LC-MS/MS | Urine | 96-well plate-based | 0.2 ng/mL | nih.gov |
| LC-MS/MS | Urine | Acetonitrile precipitation | 1 ng/mL | mdpi.com |
| GC-FID | Urine, Saliva | Single-drop microextraction | 0.33-0.45 mg/L | nih.govresearchgate.net |
| Enhanced Direct Injection LC-MS/MS | Wastewater | Filtration, SPE | 2.7-54.9 ng/L | researchgate.netnih.gov |
Contribution to Poisoning Investigations
The toxicological analysis of anabasine is critical in poisoning investigations. While most human exposure is through tobacco, toxicity can also occur from other plants, such as Nicotiana glauca (tree tobacco), which contains anabasine as its primary nicotine-like alkaloid. colby.edu Cases of anabasine poisoning are rare but have been reported, often involving ingestion due to misidentification of the plant or through unconventional uses, such as in topical folk remedies. colby.edunih.gov
In a poisoning investigation, the identification of anabasine in biological samples like urine or blood can be the definitive evidence linking a patient's symptoms to a specific toxic agent. For example, in a documented case of an infant with respiratory insufficiency, the analysis of the infant's urine confirmed the presence of anabasine, tracing the poisoning back to a topical traditional medicine made from plant leaves. nih.gov The detection of anabasine is therefore essential for diagnosis and for understanding the source of the toxicity. nih.gov This is particularly relevant in forensic cases where the cause of death or illness is unknown and exposure to toxins is suspected. The presence of anabasine, in the absence of significant levels of other tobacco alkaloids, would point investigators toward non-tobacco plant sources. colby.edu
V. Therapeutic Potential and Research Applications of Anabasine Hydrochloride
Research into Addiction and Smoking Cessation
The high affinity of anabasine (B190304) for neuronal nAChRs has made it a candidate for research into addiction and smoking cessation therapies. Its mechanism of action is being explored for its potential to alleviate nicotine (B1678760) withdrawal and reduce cravings.
Anabasine hydrochloride acts as a partial agonist at high-affinity neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Its binding affinity has been measured with Ki values of 0.26 μM for rat α4β2 and 0.058 μM for rat α7 nAChRs. As a partial agonist, anabasine can modulate the activity of these receptors, which are crucial in the neurobiology of nicotine dependence.
The therapeutic rationale is that by binding to these receptors, anabasine can elicit a moderate and sustained dopaminergic response, thereby reducing the craving and withdrawal symptoms that drive continued tobacco use. This is similar to the mechanism of other smoking cessation aids. massgeneral.org Research suggests that anabasine's interaction with nAChRs can lead to their desensitization, which may contribute to a reduction in the rewarding effects of nicotine and other substances of abuse. For instance, studies in alcohol-preferring rats have shown that anabasine can significantly decrease alcohol intake, an effect presumed to be mediated by its interaction with neuronal nicotinic receptors. researchgate.net
| Receptor Subtype | Organism | Binding Affinity (Ki) |
|---|---|---|
| α4β2 | Rat | 0.26 μM |
| α7 | Rat | 0.058 μM |
| Skeletal Muscle nAChR | Fish | 7.2 μM |
Pre-clinical studies have provided evidence for the potential of anabasine in smoking cessation. In rodent models, anabasine has been shown to attenuate nicotine withdrawal symptoms. nih.gov Furthermore, research has demonstrated that anabasine can reduce nicotine self-administration in rats, suggesting it may decrease the reinforcing properties of nicotine. researchgate.net
Anabasine is also utilized as a specific biomarker to monitor tobacco use and verify abstinence during smoking cessation programs that involve nicotine replacement therapy (NRT). researchgate.netnih.govnih.gov Since anabasine is present in tobacco but not in NRT products, its detection in urine can distinguish between active smoking and the use of therapeutic nicotine. researchgate.netnih.govresearchgate.net In clinical studies, urinary anabasine levels below a specific cut-point (e.g., 2 ng/ml) are used to confirm abstinence from tobacco products in individuals using nicotine gum. nih.gov
| Pre-clinical Model/Application | Key Finding | Reference |
|---|---|---|
| Rodent Nicotine Withdrawal Model | Anabasine attenuates nicotine withdrawal symptoms. | nih.gov |
| Rat Nicotine Self-Administration Model | Anabasine (2 mg/kg) significantly reduces nicotine self-administration. | researchgate.net |
| Biomarker in Smoking Cessation Trials | Urinary anabasine is used to validate abstinence from tobacco in subjects using NRT. | nih.gov |
Neuropsychiatric Research
The role of the nicotinic cholinergic system in the pathophysiology of various neuropsychiatric disorders has led researchers to investigate the potential of nAChR ligands like anabasine.
Research has noted diminished expression of the α7 nicotinic acetylcholine receptor in specific brain regions of patients with schizophrenia, which may contribute to deficits in sensory inhibition and cognitive performance. nih.gov This has prompted investigation into selective α7-nAChR agonists as potential therapeutic agents. Anabasine, which demonstrates selectivity for the α7-nAChR subtype, has been studied in this context. nih.govnih.gov
In a pre-clinical model relevant to schizophrenia, anabasine was found to antagonize MK-801-elicited popping behavior in mice. nih.gov MK-801 is an NMDA receptor antagonist that can induce behaviors in animals that mimic certain symptoms of schizophrenia. nih.gov The ability of anabasine to attenuate these behaviors suggests it may have potential in addressing symptoms associated with NMDA receptor hypofunction, a proposed mechanism in schizophrenia. nih.gov The high rate of smoking among individuals with schizophrenia is often hypothesized as a form of self-medication to alleviate cognitive deficits, and compounds like anabasine may contribute to these effects. nih.gov
Anabasine has been investigated for its potential to improve cognitive function. Studies in animal models have shown that anabasine can ameliorate memory impairments induced by pharmacological agents. nih.gov Specifically, in female rats, anabasine significantly reduced memory impairment caused by the NMDA antagonist dizocilpine (B47880) (MK-801) in a radial-arm maze task. nih.gov
This cognitive-enhancing effect is thought to be mediated by its agonist activity at nicotinic receptors, particularly the α7 subtype, which is implicated in learning and memory processes. nih.govnih.gov The findings suggest that anabasine and its derivatives warrant further investigation for their therapeutic potential in treating cognitive deficits associated with various neurological and psychiatric conditions. nih.gov
| Cognitive Domain | Animal Model | Inducing Agent | Observed Effect of Anabasine |
|---|---|---|---|
| Spatial Working and Reference Memory | Female Sprague-Dawley Rats (16-arm radial maze) | Dizocilpine (MK-801) | Significantly reduced memory impairment. |
| Attention | Female Sprague-Dawley Rats (Signal Detection Task) | Dizocilpine (MK-801) | Did not significantly attenuate attentional impairment. |
Analgesic Properties of this compound Derivatives
Research into the chemical modification of anabasine has revealed that certain derivatives possess significant analgesic properties. A series of N-acyl derivatives of anabasine were synthesized and evaluated for their biological activities. nih.gov
In a vinegar writhing test, an in vivo model for assessing analgesia, the majority of the tested anabasine derivatives demonstrated significant pain-reducing effects. nih.gov When administered to animals, these compounds substantially reduced the pain response to the irritating chemical stimulus. nih.gov This suggests that the anabasine scaffold is a promising starting point for the development of novel analgesic agents. nih.gov
Mechanisms of Pain Modulation
The modulation of pain is a complex process involving the alteration of pain signals as they travel through the nervous system. physio-pedia.com The body's own modulatory systems can either inhibit or facilitate pain signals, explaining variations in pain perception among individuals. physio-pedia.comnih.gov Key mechanisms involve endogenous networks that can suppress pain signals in the central nervous system. nih.gov Descending inhibitory pathways, originating from areas in the brainstem like the periaqueductal gray (PAG) and raphe nuclei, play a crucial role. tmc.eduebmconsult.com These pathways can release neurotransmitters such as serotonin (B10506) and norepinephrine (B1679862) in the spinal cord, which in turn inhibit the transmission of pain signals from peripheral nerves to the brain. physio-pedia.comtmc.edu
Another significant mechanism involves the action of endogenous opioids, like endorphins and enkephalins, which bind to opiate receptors in the central nervous system to produce analgesia. tmc.eduebmconsult.com The activation of these receptors can block the release of neurotransmitters involved in pain signaling. nih.gov While the direct mechanisms of pain modulation for this compound are not as extensively studied as for classical analgesics, research into its derivatives suggests potential involvement in these pathways. Anabasine is known to be a nicotinic acetylcholine receptor (nAChR) agonist, and these receptors are found throughout the central nervous system and are involved in various physiological processes, including pain perception. wikipedia.orgmedchemexpress.com The analgesic activity observed in derivatives of anabasine may be linked to their interaction with nAChRs or other receptors within the central and peripheral nervous systems that influence pain transmission. nih.gov
Pre-clinical Efficacy in Pain Models
Pre-clinical animal models are essential for evaluating the potential of new analgesic compounds. frontiersin.orgfrontiersin.org These models are designed to replicate specific pain states, such as acute, inflammatory, or neuropathic pain, allowing researchers to assess a compound's ability to reduce pain-related behaviors. advinus.comresearchgate.net Common models include tests that measure response latency to thermal stimuli (like the hot plate test) or mechanical stimuli, which are indicative of a compound's effect on pain thresholds. frontiersin.orgadvinus.com
Research has shown that derivatives of anabasine exhibit significant analgesic properties in pre-clinical settings. nih.gov In one study, a majority of synthesized anabasine derivatives demonstrated notable analgesic activity by reducing the pain response in animals subjected to the irritating effects of acetic acid, a common model for visceral pain. nih.gov This suggests that the anabasine chemical structure may serve as a promising scaffold for developing new pain-relieving agents. While these findings are promising, further research is needed to fully characterize the efficacy of this compound itself across a broader range of validated pre-clinical pain models. nih.govadvinus.com
Antimicrobial and Antiviral Research
Antibacterial and Antifungal Activity
Anabasine and its derivatives have been the subject of research for their potential antimicrobial properties. Anabaseine (B15009) hydrochloride, a related compound, has demonstrated strong antibacterial and fungicidal activity. researchgate.net Studies on newly synthesized N-acyl derivatives of anabasine have also revealed promising results against various microbial strains. nih.gov
The effectiveness of these compounds varies depending on their specific chemical structure. For instance, anabasine derivatives featuring an isoxazole (B147169) fragment showed the most pronounced antibacterial activity. nih.gov In diffusion tests, an acyl derivative of anabasine with a 5-phenylisoxazole (B86612) fragment was moderately active against Escherichia coli but not Bacillus subtilis. nih.gov Conversely, a derivative with a 4-tolyl substituent at the same position was active against Bacillus subtilis but not Escherichia coli. nih.gov This highlights the specificity of action based on chemical modifications. The Gram-negative bacterium Pseudomonas aeruginosa was found to be resistant to all tested anabasine derivatives. nih.gov
In terms of antifungal action, some anabasine derivatives showed minor activity against the yeast-like fungus Candida albicans. nih.gov The minimal inhibitory concentration (MIC) values for some related compounds against bacteria like E. coli and fungi such as A. niger and C. albicans have been found to range between 25-100 μg/mL. researchgate.net
| Anabasine Derivative | Target Microorganism | Activity Level | Source |
|---|---|---|---|
| N-acyl anabasine with 5-phenylisoxazole | Escherichia coli | Moderately Pronounced | nih.gov |
| N-acyl anabasine with 5-phenylisoxazole | Bacillus subtilis | Not Sensitive | nih.gov |
| N-acyl anabasine with 4-tolyl isoxazole | Bacillus subtilis | Moderately Pronounced | nih.gov |
| N-acyl anabasine with 4-tolyl isoxazole | Escherichia coli | Not Sensitive | nih.gov |
| All tested N-acyl anabasine derivatives | Pseudomonas aeruginosa | No Activity | nih.gov |
| Select N-acyl anabasine derivatives | Candida albicans | Minor Activity | nih.gov |
Antiviral Effects
The exploration of anabasine derivatives has extended to their potential antiviral applications. In a study evaluating a series of N-acyl derivatives of anabasine and the related alkaloid cytisine, compounds with adamantane (B196018) fragments demonstrated the greatest antiviral effect. nih.gov This finding suggests that, similar to antibacterial activity, the specific chemical structure of the derivative is crucial for its biological function. The presence of a high level of antiviral activity in these newly synthesized compounds makes them promising candidates for further pharmacological investigation. nih.gov
Insecticidal Research and Agricultural Applications
Anabasine, a naturally occurring pyridine (B92270) alkaloid, has a history of use as a botanical insecticide. wikipedia.orgherts.ac.uk It is found in plants such as tree tobacco (Nicotiana glauca) and Anabasis aphylla. wikipedia.orgherts.ac.uk Its insecticidal properties have been recognized against various pests, including aphids and whiteflies. herts.ac.uk Anabasine sulfate (B86663) was notably used as a commercial insecticide in the former Soviet Union until the 1970s. researchgate.net Research has confirmed its toxicity against lepidopterous larvae, such as Pieris rapae, even at low concentrations. researchgate.netresearchgate.net
| Target Pest | Source |
|---|---|
| Aphids | herts.ac.uk |
| Whiteflies | herts.ac.uk |
| Pieris rapae (Lepidopterous larvae) | researchgate.netresearchgate.net |
| Spodoptera frugiperda (Fall armyworm) | researchgate.net |
Mechanism of Insecticidal Action
The primary mechanism behind anabasine's insecticidal effect is its action as an agonist of nicotinic acetylcholine receptors (nAChRs). wikipedia.orgmedchemexpress.comresearchgate.net Anabasine is chemically similar to nicotine and interacts with these receptors in the insect's central nervous system. wikipedia.orgresearchgate.net This interaction mimics the action of the neurotransmitter acetylcholine. wikipedia.org
In high doses, the continuous stimulation of nAChRs by anabasine leads to a depolarizing block of nerve transmission. wikipedia.org This persistent depolarization prevents nerve cells from repolarizing, thereby blocking nerve impulses. The resulting failure of the central nervous system leads to paralysis and ultimately the death of the insect. wikipedia.org Some sources also mention that anabasine may act as an acetylcholinesterase (AChE) inhibitor, which would prevent the breakdown of acetylcholine, leading to a similar state of overstimulation. herts.ac.ukresearchgate.net However, its role as a potent nAChR agonist is the most widely cited mechanism for its toxicity to insects. wikipedia.orgmedchemexpress.comresearchgate.net
Development of Anabasine-Based Insecticides
Anabasine has a history of use as a naturally occurring botanical insecticide. herts.ac.uk It functions as a nicotinic acetylcholine receptor (nAChR) agonist. medchemexpress.commedchemexpress.com At lower concentrations, it facilitates trans-synaptic conduction in the insect central nervous system, while at higher concentrations, it blocks this conduction, leading to insect paralysis and death. nih.gov
Historically, anabasine sulfate was utilized as a botanical insecticide, particularly in the former Soviet Union. researchgate.net However, its use has become largely obsolete in modern agriculture. herts.ac.uk Research has shown its effectiveness against various pests, including aphids and whiteflies. herts.ac.uk Studies have also demonstrated its insecticidal activity against lepidopterous larvae, such as Pieris rapae. researchgate.net The mechanism of action is attributed to its interaction with nicotinic acetylcholine receptors in insects. researchgate.netresearchgate.net
| Property | Description |
|---|---|
| Type | Naturally occurring pyridine alkaloid insecticide herts.ac.uk |
| Mechanism of Action | Nicotinic acetylcholine receptor (nAChR) agonist medchemexpress.commedchemexpress.com |
| Target Pests | Aphids, Whiteflies, Lepidopterous larvae herts.ac.ukresearchgate.net |
| Historical Use | Anabasine sulfate was used as a botanical insecticide researchgate.net |
| Current Status | Largely obsolete herts.ac.uk |
Other Investigational Research Areas
Beyond its insecticidal properties, this compound has been investigated for a range of other potential applications in scientific research.
Research has identified anabasine as an inhibitor of aromatase, a key enzyme in the biosynthesis of estrogens. nih.govfrontiersin.org In vitro studies using human choriocarcinoma cells and placental microsomes have demonstrated that anabasine, along with nicotine and cotinine (B1669453), can inhibit the conversion of androstenedione (B190577) to estrogen in a dose-dependent manner. nih.govjci.org
This inhibition was found to be competitive with respect to the substrate and reversible, as the removal of anabasine from the culture medium resulted in the complete restoration of aromatase activity. nih.govjci.org These findings suggest that anabasine can directly interact with and inhibit the aromatase enzyme. nih.govnih.gov
| Study Focus | Key Findings | Reference |
|---|---|---|
| In vitro human choriocarcinoma cells | Anabasine inhibited androstenedione conversion to estrogen in a dose-dependent fashion. | nih.gov |
| In vitro human placental microsomes | Anabasine inhibited the conversion of testosterone (B1683101) to estrogen. | nih.gov |
| Kinetic analysis | The inhibition of aromatase by anabasine is competitive and reversible. | nih.govfrontiersin.orgjci.org |
Anabasine has been shown to be a teratogen, a substance that can cause developmental malformations. nih.gov Studies in livestock have demonstrated its potential to induce congenital defects. In swine, ingestion of anabasine during specific periods of gestation led to arthrogrypotic defects (joint contractures) and cleft palate in offspring. nih.gov Similarly, research in goats has linked anabasine to developmental defects. researchgate.net The proposed mechanism for these teratogenic effects is the sustained inhibition of fetal movement due to the activation of nicotinic acetylcholine receptors. researchgate.netnih.gov
Interestingly, a study in a rat model suggested that rats may not be as susceptible to the teratogenic effects of anabasine observed in livestock, as oral administration did not result in a significant reduction in fetal movement. nih.gov More recent research using a zebrafish model has also confirmed the developmental toxicity of anabasine, noting that it can lead to malformations of the notochord, yolk deformity, and abnormal head shape. nih.gov
| Animal Model | Observed Effects | Reference |
|---|---|---|
| Swine | Arthrogrypotic congenital defects and cleft palate. | nih.gov |
| Goats | Inhibition of fetal movement, a putative mechanism for teratogenicity. | researchgate.net |
| Rats | Suggested to be not a good model for studying anabasine-induced teratogenicity. | nih.gov |
| Zebrafish | Notochord malformation, yolk deformity, and abnormal head shape. | nih.gov |
Direct research on the cardiovascular implications of this compound is limited. However, as a component of tobacco and structurally similar to nicotine, its potential cardiovascular effects can be inferred from studies on related substances. The use of smokeless tobacco, which contains anabasine, has been associated with immediate increases in heart rate and blood pressure. nih.govnews-medical.net The mechanism is believed to be the activation of the sympathetic nervous system, leading to the release of norepinephrine and epinephrine. ahajournals.org
While some studies on smokeless tobacco users have not found permanent changes in heart rate or blood pressure when not exposed to tobacco, the acute effects are notable. nih.gov It is important to note that a study on the related minor tobacco alkaloid, anatabine (B1667383), found no measurable effects on heart rate or blood pressure in human clinical trials. mdpi.com Further research is needed to specifically delineate the cardiovascular effects of this compound.
Anabasine has been investigated for its potential role in weight management and metabolic processes. A study in male Sprague Dawley rats examined the effects of anabasine and other minor tobacco alkaloids on body weight and composition. nih.gov The research found that rats receiving daily injections of anabasine gained weight at a slower rate compared to the saline-treated control group. nih.govresearchgate.net
| Parameter | Observed Effect | Reference |
|---|---|---|
| Body Weight | Slower rate of weight gain compared to control. | nih.govresearchgate.net |
| Food Intake | Reduced intake of chow pellets. | nih.govnih.gov |
| Physical Activity | Transient increases in physical activity. | nih.govumn.edu |
| Body Fat | Remained unchanged. | nih.govresearchgate.net |
Vi. Biosynthesis and Natural Occurrence of Anabasine
Biosynthetic Pathways of Anabasine (B190304)
The formation of anabasine in plants involves a series of enzymatic reactions that assemble its characteristic two-ring structure from amino acid precursors. Unlike nicotine (B1678760), which derives its pyrrolidine (B122466) ring from ornithine, the piperidine (B6355638) ring of anabasine originates from lysine (B10760008). oup.comnih.gov
The biosynthesis of anabasine begins with the amino acid L-lysine. researchgate.net The initial and rate-limiting step in the formation of the piperidine ring is the decarboxylation of lysine to produce cadaverine (B124047). researchgate.netnih.gov This diamine, cadaverine, serves as the direct precursor for the saturated heterocyclic portion of the anabasine molecule. nih.govresearchgate.net Studies involving the expression of a bacterial lysine decarboxylase gene in tobacco hairy root cultures have demonstrated that increased lysine decarboxylase activity leads to elevated levels of cadaverine, which is then channeled into anabasine production. nih.gov Feeding these cultures with lysine further enhances the synthesis of both cadaverine and anabasine, confirming lysine's role as the primary precursor via the cadaverine pathway. nih.gov
The conversion of lysine into anabasine involves several key enzymatic steps and chemical intermediates.
Lysine Decarboxylation : The pathway is initiated by the enzyme lysine decarboxylase (LDC), which removes a carboxyl group from L-lysine to yield cadaverine. researchgate.netresearchgate.net
Oxidative Deamination : Cadaverine then undergoes oxidative deamination, a reaction catalyzed by a primary-amine oxidase. This step forms 5-aminopentanal (B1222117). researchgate.netresearchgate.net
Cyclization : The intermediate 5-aminopentanal is unstable and spontaneously cyclizes through an intramolecular Schiff base reaction to form Δ1-piperideine. researchgate.netresearchgate.net
Condensation : The final step is the condensation of the Δ1-piperideine ring with a nicotinic acid-derived precursor, which provides the pyridine (B92270) ring. oup.comresearchgate.net Research suggests that a berberine (B55584) bridge enzyme-like protein (BBL) is involved in this final condensation reaction to form the anabasine molecule. researchgate.netresearchgate.net
The biosynthesis of anabasine is subject to genetic and molecular control. Studies have shown that the genetic manipulation of related alkaloid pathways can influence anabasine accumulation. For instance, down-regulating the expression of genes involved in the biosynthesis of the pyrrolidine ring of nicotine, such as those encoding for putrescine N-methyltransferase (PMT) or methylputrescine oxidase (MPO), leads to a compensatory increase in the production of pyridine-derived alkaloids like anabasine. nih.gov
Natural Sources and Distribution
Anabasine is found in a variety of plant species and has also been identified in other organisms. Its distribution is notable for its high concentration in certain plant genera, particularly Nicotiana.
Anabasine is a well-documented constituent of the genus Nicotiana.
Nicotiana glauca (Tree Tobacco) : This species is atypical within the genus as anabasine, rather than nicotine, is the predominant alkaloid. researchgate.netnih.govresearchgate.net Anabasine constitutes the major component of its leaf pyridine alkaloid fraction. nih.gov The concentration of anabasine in N. glauca can vary, with reports indicating it can make up 1.1% to 1.2% of the plant material in leaves and fruits, respectively. researchgate.net Some analyses have found the anabasine content in leaves to be around 0.258%. researchgate.netresearchgate.net It is present throughout the plant, including the leaves, bark, flowers, and roots. astm.orgacs.org
Nicotiana tabacum (Common Tobacco) : In contrast to N. glauca, anabasine is a minor alkaloid in N. tabacum. astm.orgwikipedia.org While nicotine is the most abundant alkaloid, typically accounting for over 90% of the total, anabasine is present in much smaller quantities, often constituting around 0.5% of the total alkaloid mixture in fresh plants. researchgate.netnih.gov Despite its low concentration, it is consistently detected in tobacco products and can be used as a biomarker for tobacco exposure. wikipedia.orgnih.gov
The following table summarizes the occurrence of anabasine in these key Nicotiana species.
| Species | Common Name | Predominant Alkaloid | Typical Anabasine Content | Plant Parts Containing Anabasine |
| Nicotiana glauca | Tree Tobacco | Anabasine | High (e.g., ~1.1% in leaves, 1.2% in fruits) | Leaves, fruits, roots, flowers, stems, bark |
| Nicotiana tabacum | Common Tobacco | Nicotine | Low (e.g., ~0.5% of total alkaloids) | Leaves |
Beyond the Nicotiana genus, anabasine has been isolated from a range of other plants and even some animal species.
Anabasis aphylla : This plant, a member of the Chenopodiaceae family, is a significant natural source of anabasine. It has been used for the commercial production of anabasine sulfate (B86663) as an insecticide. astm.org
Verbascum songaricum : Anabasine has been reported in this species of the Scrophulariaceae family. nih.gov
Haloxylon salicornicum : This plant from the Chenopdiaceae family also contains anabasine as a major constituent of its alkaloid extract. researchgate.net
Ants : Anabasine has been identified in ants from the Messor and Aphaenogaster genera, where its absolute configuration was determined. thegoodscentscompany.com
This distribution across different and unrelated families of plants and in insects highlights the diverse evolutionary origins of its biosynthetic pathway.
| Organism | Family/Order | Notes |
| Anabasis aphylla | Chenopodiaceae | Used for commercial production of anabasine sulfate insecticide. astm.org |
| Verbascum songaricum | Scrophulariaceae | Reported to contain anabasine. nih.gov |
| Haloxylon salicornicum | Chenopodiaceae | Contains anabasine as a major alkaloid. researchgate.net |
| Messor and Aphaenogaster ants | Hymenoptera | Anabasine has been isolated from these ant genera. thegoodscentscompany.com |
Variation in Anabasine Content in Natural Sources
The concentration of anabasine, a pyridine and piperidine alkaloid, exhibits significant variation across different natural sources. This variability is influenced by a range of factors including the specific plant species, the part of the plant being analyzed, geographical location, and prevailing environmental conditions. The most well-known source of anabasine is the tree tobacco, Nicotiana glauca, where it is often the predominant alkaloid. wikipedia.orgresearchgate.netresearchgate.net
Anabasine is present in various species of the Nicotiana genus, but its concentration varies widely among them. While it is the principal alkaloid in Nicotiana glauca, it is considered a minor alkaloid in the common tobacco plant, Nicotiana tabacum, where nicotine is the most abundant. wikipedia.orgresearchgate.net In N. tabacum, anabasine, along with nornicotine (B190312) and anatabine (B1667383), constitutes about 10% of the total alkaloid content, with nicotine accounting for the remaining 90%. researchgate.net In contrast, studies on N. glauca have shown that anabasine can make up as much as 86.7% of the total alkaloid profile. researchgate.net
Table 1: Anabasine Content in Different Nicotiana Species
| Species | Predominant Alkaloid | Anabasine Percentage of Total Alkaloids | Reference |
| Nicotiana glauca | Anabasine | 86.7% | researchgate.net |
| Nicotiana tabacum | Nicotine | ~0.5% - 4.0% of minor alkaloids | researchgate.netcoresta.org |
Note: The anabasine content in N. tabacum can vary significantly based on the cultivar and growing conditions.
The distribution of anabasine is not uniform within a single plant. Research on Nicotiana glauca has demonstrated that different parts of the plant accumulate varying amounts of this alkaloid. The highest concentrations are typically found in the fruits and leaves. For instance, one study reported that in N. glauca, anabasine constitutes 1.2% of the plant material in fruits and 1.1% in leaves. researchgate.net In contrast, the roots, flowers, and stems contain lower quantities of anabasine. researchgate.net
Table 2: Anabasine Content in Different Parts of Nicotiana glauca
| Plant Part | Anabasine Content (% of plant material) | Reference |
| Fruits | 1.2% | researchgate.net |
| Leaves | 1.1% | researchgate.net |
| Roots | Lower quantities | researchgate.net |
| Flowers | Lower quantities | researchgate.net |
| Stems | Lower quantities | researchgate.net |
The alkaloidal content in plants, including anabasine, is subject to change based on environmental conditions, the season, and the age of the plant. researchgate.net Studies on Nicotiana glauca from different geographical locations have revealed a range in anabasine concentration. For example, the anabasine content of N. glauca leaves collected in Malta was determined to be 0.258 ± 0.0042%. researchgate.net In contrast, a study on plants from Israel reported an anabasine content of 0.2% in the leaves, while a wild form in Egypt was found to contain 1.1% anabasine in its leaves. researchgate.net Another study on young plants in Arizona found an anabasine content of 0.233 ± 0.0061%. researchgate.net Furthermore, research on N. glauca in California reported an anabasine content of 0.143%. researchgate.net These variations highlight the significant impact of geographical and environmental factors on anabasine biosynthesis and accumulation.
Table 3: Variation in Anabasine Content of Nicotiana glauca Leaves by Geographical Location
| Geographical Location | Anabasine Content (%) | Reference |
| Malta | 0.258 ± 0.0042 | researchgate.net |
| Israel | 0.2 | researchgate.net |
| Egypt | 1.1 | researchgate.net |
| Arizona, USA (young plant) | 0.233 ± 0.0061 | researchgate.net |
| California, USA | 0.143 | researchgate.net |
Genetic factors play a crucial role in determining the alkaloid profile of a plant. For instance, hybridization of Nicotiana glauca (high in anabasine) with Nicotiana tabacum (high in nicotine) has been shown to result in offspring with high anabasine content. coresta.org The biosynthesis pathway also significantly influences the relative amounts of different alkaloids. For example, suppression of the N-methylputrescine oxidase (MPO) gene in N. tabacum hairy roots, which is involved in nicotine synthesis, leads to a marked increase in anabasine and anatabine content, compensating for the reduced nicotine production. oup.com This indicates a redirection of precursor molecules towards the anabasine biosynthesis pathway when the nicotine pathway is inhibited.
Vii. Conclusion and Future Directions in Anabasine Hydrochloride Research
Summary of Key Research Findings and Impact
Research into anabasine (B190304), a pyridine (B92270) and piperidine (B6355638) alkaloid found in the tree tobacco plant (Nicotiana glauca) and in trace amounts in common tobacco (Nicotiana tabacum), has yielded significant findings across various scientific domains. wikipedia.org As a nicotinic acetylcholine (B1216132) receptor agonist, its pharmacological properties have been a primary focus. wikipedia.org
Key impacts of anabasine research include its establishment as a reliable biomarker. It is used to distinguish between the use of tobacco products and nicotine (B1678760) replacement therapy (NRT), which is crucial for smoking cessation programs and research. researchgate.netnih.gov Studies have demonstrated that urinary anabasine can be used to validate abstinence from tobacco in individuals using nicotine gum. nih.gov National surveys, such as the National Health and Nutrition Examination Survey (NHANES), have utilized anabasine to characterize tobacco exposure levels in the U.S. population, providing valuable data for public health policy. nih.govmdpi.comnih.gov
In neuroscience, studies have shown that anabasine can improve cognitive functions. Research in rat models indicates that anabasine can reverse memory impairments induced by the NMDA antagonist dizocilpine (B47880). nih.gov Furthermore, it has been investigated as a potential therapeutic agent for schizophrenia. Anabasine has been shown to attenuate behaviors in mice that model the NMDA receptor hypofunction proposed to exist in schizophrenia. nih.gov
Recent research has also explored the metabolic effects of anabasine. Studies in animal models suggest that daily administration of anabasine can slow weight gain by reducing food intake and causing transient increases in physical activity, indicating its potential as an anti-obesity pharmacotherapy. nih.gov
The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for accurately quantifying anabasine in biological samples, underpinning the reliability of these research findings. nih.govnih.gov
Table 1: Summary of Key Research Findings for Anabasine
| Research Area | Key Finding | Impact |
|---|---|---|
| Biomarker of Tobacco Use | Anabasine is present in tobacco but not in NRT products. researchgate.net | Allows for accurate monitoring of tobacco use versus NRT use in cessation studies and clinical settings. nih.gov |
| Public Health | Urinary anabasine levels correlate with the number of cigarettes smoked per day. nih.govmdpi.com | Provides population-level data on tobacco exposure, informing public health policies. nih.gov |
| Neuroscience (Cognition) | Anabasine reversed dizocilpine-induced memory impairment in rats. nih.gov | Suggests potential therapeutic applications for cognitive dysfunction. |
| Neuroscience (Schizophrenia) | Attenuated MK-801-elicited behaviors in a mouse model of schizophrenia. nih.gov | Indicates potential for treating symptoms of schizophrenia related to NMDA receptor hypofunction. nih.gov |
| Metabolic Research | Reduced weight gain and body fat in rats through decreased food intake and increased physical activity. nih.gov | Highlights potential as a novel anti-obesity pharmacotherapy. nih.gov |
Unexplored Research Avenues and Gaps in Knowledge
Despite the progress made, significant gaps in the understanding of anabasine hydrochloride persist, opening up numerous avenues for future research.
A primary gap exists in the comprehensive characterization of its pharmacological and toxicological profile. While its agonist activity at nicotinic acetylcholine receptors is known, the specifics of its interactions with various receptor subtypes, and its downstream signaling effects compared to other nicotinic alkaloids like nicotine, are not fully elucidated. wikipedia.org There is a lack of published reports on the direct effects of anabasine on NMDA glutamate (B1630785) receptors, which is an area that warrants investigation given its effects in reversing dizocilpine-induced behaviors. nih.gov
While anabasine has shown promise in animal models for cognitive enhancement and as a potential anti-obesity agent, these findings have not been translated to human studies. nih.govnih.gov Clinical trials are a necessary next step to determine its efficacy and safety for these potential therapeutic uses in humans. The long-term effects of anabasine exposure, independent of tobacco smoke, are also largely unknown.
Furthermore, the utility of anabasine as a biomarker could be refined. Research has noted the potential for misclassification of tobacco users and the need to establish more precise cut-off values for urinary anabasine to better distinguish between smokers and non-smokers. mdpi.com The possibility of anabasine sources other than tobacco, such as certain foods or herbal medicines, also needs further investigation to avoid confounding results in biomarker studies. mdpi.com
Table 2: Unexplored Research Avenues and Knowledge Gaps for Anabasine
| Domain | Unexplored Avenue / Knowledge Gap | Rationale |
|---|---|---|
| Pharmacology | Detailed characterization of interactions with nicotinic acetylcholine receptor subtypes. | To understand its specific mechanism of action and potential for targeted therapeutic development. |
| Pharmacology | Investigation of direct effects on NMDA glutamate receptors. | To clarify the mechanism behind its reversal of dizocilpine-induced cognitive deficits. nih.gov |
| Clinical Research | Human trials for cognitive enhancement and anti-obesity effects. | To translate promising preclinical findings into potential clinical applications. nih.govnih.gov |
| Toxicology | Long-term effects of anabasine exposure independent of tobacco use. | To assess its safety profile for potential therapeutic use. |
| Biomarker Research | Refinement of urinary cut-off values for distinguishing smokers from non-smokers. | To improve the accuracy of anabasine as a biomarker and reduce misclassification. mdpi.com |
| Environmental Science | Identification and quantification of non-tobacco sources of anabasine. | To prevent confounding factors in studies using anabasine as a biomarker of tobacco exposure. mdpi.com |
Advanced Methodological Approaches in Future Research (e.g., Computational, Omics)
Future research on this compound will benefit significantly from the integration of advanced methodological approaches, including computational modeling and multi-omics technologies.
Computational Approaches: Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, can provide profound insights into the interaction between anabasine and nicotinic acetylcholine receptors. These methods can predict binding affinities, identify key interacting residues, and help in the design of novel anabasine derivatives with improved selectivity and therapeutic potential. acs.org Such computational approaches have already been used to provide insights into ligand-nicotinic receptor interactions for related compounds. acs.org
Omics Technologies: The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level understanding of the biological effects of anabasine. frontiersin.orgnih.gov
Transcriptomics and Proteomics can identify changes in gene and protein expression in response to anabasine exposure, revealing the cellular pathways it modulates. This can help elucidate the mechanisms behind its effects on cognition and metabolism. mdpi.comnih.gov
Metabolomics can provide a comprehensive profile of the metabolic changes induced by anabasine, offering direct evidence of its physiological impact and helping to identify its metabolic pathways and potential biomarkers of effect. nih.gov
Integrated Multi-Omics Analysis can connect changes across different biological levels, from genes to metabolites, providing a holistic view of anabasine's mechanism of action and its systemic effects. nih.govnih.gov These approaches have been increasingly applied to medicinal plant research to understand the biosynthesis and activity of bioactive compounds. frontiersin.org
These advanced methods, combined with established analytical techniques like high-throughput LC-MS/MS, will enable a more comprehensive and nuanced investigation of this compound, accelerating the pace of discovery in this field. nih.govnih.gov
Ethical Considerations in this compound Research
The responsible conduct of research is paramount in all scientific investigations, and studies involving this compound are no exception. umaine.edu Several ethical considerations must be addressed throughout the research lifecycle.
Informed Consent and Subject Protection: In human studies, whether for biomarker validation or therapeutic investigation, ensuring robust informed consent is critical. Participants must be fully aware of the procedures, potential risks, and benefits. nih.gov Given anabasine's origin in tobacco plants and its action as a nicotinic agonist, its psychoactive and addictive potential, although considered less than nicotine, must be carefully evaluated and communicated to participants.
Data Management and Integrity: The acquisition, management, sharing, and ownership of data must adhere to the highest ethical standards. yale.eduwashu.edu This is particularly important in public health research using anabasine as a biomarker, where data confidentiality and security are essential to protect participant privacy. washu.edu
Risk-Benefit Analysis: For potential therapeutic applications, a thorough risk-benefit analysis is required. While preclinical studies may show promise, the potential for adverse effects must be carefully weighed against the potential benefits for conditions like cognitive impairment or obesity. nih.gov The teratogenic potential of anabasine observed in some animal species necessitates stringent precautions in any research involving individuals of childbearing potential. wikipedia.org
Societal Impact: Researchers have a responsibility to consider the societal impact of their work. tulane.edu Research on anabasine could be misinterpreted or misused in the context of tobacco product marketing. Therefore, findings should be communicated clearly and accurately to the scientific community, regulatory bodies, and the public to avoid misrepresentation. Fostering a culture of integrity and adhering to established professional norms and ethical principles is essential for promoting public confidence in the scientific process. umaine.edunih.gov
Q & A
Q. What experimental approaches mitigate variability in behavioral assays assessing anabasine’s cognitive effects?
- Methodological Answer :
- Standardized Protocols : Use automated platforms (e.g., operant chambers) to reduce manual scoring errors. Calibrate equipment daily .
- Data Normalization : Express results as percentage change from baseline (e.g., pre-treatment vs. post-treatment) and include sham-treated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
